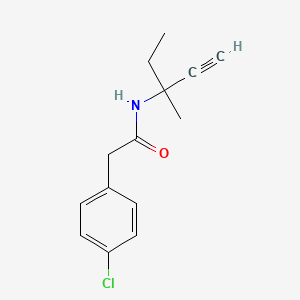![molecular formula C18H18N2O5 B4298966 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298966.png)
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Vue d'ensemble
Description
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as DNP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its ability to bind to proteins and alter their conformation. This compound has a unique fluorescence property that allows researchers to monitor changes in protein conformation in real-time. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can induce changes in the biochemical and physiological properties of cells. This compound has been shown to induce oxidative stress and mitochondrial dysfunction in cells, leading to cell death. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to alter the expression of certain genes and proteins in cells, leading to changes in cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in lab experiments is its unique fluorescence property, which allows researchers to monitor changes in protein conformation in real-time. Additionally, this compound has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme kinetics. However, one limitation of using 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is its potential toxicity to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid. One area of research is the development of new fluorescent probes based on the structure of this compound. Additionally, researchers are exploring the potential use of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in photodynamic therapy for cancer treatment. Finally, there is ongoing research into the mechanism of action of this compound and its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Conclusion:
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a unique chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. The synthesis method for this compound has been optimized to produce high yields of pure product. 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has a unique fluorescence property that allows researchers to monitor changes in protein conformation in real-time. Additionally, this compound has been shown to alter the biochemical and physiological properties of cells, leading to changes in cell function. While there are limitations to the use of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in lab experiments, there are several future directions for research involving this compound, including the development of new fluorescent probes and the exploration of its potential use in photodynamic therapy for cancer treatment.
Applications De Recherche Scientifique
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study protein folding, enzyme kinetics, and ligand-receptor interactions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been used as a model compound to study the mechanism of action of other similar compounds.
Propriétés
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-6-7-14(8-12(11)2)18(23)19-16(10-17(21)22)13-4-3-5-15(9-13)20(24)25/h3-9,16H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQTOABNUTDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octahydro-2H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298884.png)
![N-(1-adamantylmethyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298894.png)
![N-(1-adamantylmethyl)-3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298900.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298902.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)

![4-benzoyl-5-(4-ethylphenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298928.png)

![4-[3-(4-bromobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298948.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298958.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B4298969.png)